4-[(3-Chlorophenyl)methyl]phenol
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Overview
Description
4-[(3-Chlorophenyl)methyl]phenol is an organic compound with the molecular formula C13H11ClO. It is a type of substituted phenol, where a chlorophenyl group is attached to the benzyl position of the phenol ring. This compound is known for its antimicrobial properties and is used in various applications, including as a disinfectant and preservative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorophenyl)methyl]phenol typically involves the chlorination of 3-methylphenol (m-cresol) at the para position, followed by a Friedel-Crafts alkylation reaction. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorophenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenylmethylphenol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenylmethylphenol and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-[(3-Chlorophenyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects, including its use as an antiseptic.
Industry: Employed as a preservative in various products, including cosmetics and pharmaceuticals.
Mechanism of Action
The antimicrobial activity of 4-[(3-Chlorophenyl)methyl]phenol is primarily due to its ability to disrupt the cell membranes of microorganisms. It induces cytoplasmic leakage, which disrupts membrane permeability to essential ions like potassium and phosphate. This leads to the dissipation of the proton motive force, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol:
4-Chlorophenol: Another chlorinated phenol with distinct chemical properties and uses.
3-Methylphenol: The parent compound, which lacks the chlorine substituent and has different reactivity and applications.
Uniqueness
4-[(3-Chlorophenyl)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a phenolic hydroxyl group makes it particularly effective as an antimicrobial agent and a versatile intermediate in organic synthesis.
Properties
CAS No. |
62706-93-8 |
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Molecular Formula |
C13H11ClO |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)methyl]phenol |
InChI |
InChI=1S/C13H11ClO/c14-12-3-1-2-11(9-12)8-10-4-6-13(15)7-5-10/h1-7,9,15H,8H2 |
InChI Key |
KAZMARYJRJNPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
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